![molecular formula C31H27BrN2O3S B8102945 Mcl-1/bcl-2-IN-1](/img/structure/B8102945.png)
Mcl-1/bcl-2-IN-1
Overview
Description
Mcl-1/bcl-2-IN-1 is a useful research compound. Its molecular formula is C31H27BrN2O3S and its molecular weight is 587.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibition in Multiple Myeloma Cells
Research has shown that in multiple myeloma (MM) cells, resistance to the BCL-2 inhibitor venetoclax can be overcome by dual inhibition with Mcl-1 or BCL-xL inhibitors. This approach addresses acquired drug resistance in MM, demonstrating the relevance of targeting Mcl-1 in conjunction with other therapies (Yamamoto et al., 2021).
Regulation from Transcription to Degradation
Mcl-1, a key anti-apoptotic protein, plays a significant role in cell death regulation. Understanding its regulation from transcription to degradation is crucial for biomedical research, particularly in the context of diseases like cancer (Senichkin et al., 2020).
Patent Review of Mcl-1 Inhibitors
The patent literature review of Mcl-1 inhibitors highlights extensive research in the discovery and development of these inhibitors. This is particularly significant given the role of MCL-1 in tumor progression and resistance to therapies (Chen & Fletcher, 2017).
Discovery of Potent Mcl-1 Inhibitors
Studies have led to the discovery of potent Mcl-1 inhibitors using fragment-based methods and structure-based design. This advancement is pivotal in treating cancers where Mcl-1 is overexpressed (Friberg et al., 2013).
Structural Characteristics and Cancer Therapy Application
The structural characteristics of MCL-1 and its role in cancer therapy have been extensively reviewed. This includes its interaction with other proteins and the development of selective MCL-1 inhibitors as therapeutic strategies (Mittal et al., 2021).
properties
IUPAC Name |
N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BrN2O3S/c1-31(2,3)20-9-7-19(8-10-20)28(35)33-17-18-34-29(36)24-6-4-5-23-26(16-15-25(27(23)24)30(34)37)38-22-13-11-21(32)12-14-22/h4-16H,17-18H2,1-3H3,(H,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLPRMIVMUNSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C3=C4C(=C(C=C3)SC5=CC=C(C=C5)Br)C=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mcl-1/bcl-2-IN-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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